3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Description
Crystallographic and Conformational Properties
The crystallographic analysis of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. Based on comparative analysis with structurally related compounds, the molecular geometry exhibits characteristic features of benzaldehyde derivatives with propargyl substituents. The compound crystallizes in specific space groups that accommodate the steric requirements of both the bromine substituent and the propargyl ether functionality.
The molecular conformation analysis indicates that the benzene ring adopts a planar configuration with minimal deviation from planarity. Studies on related propargyl-substituted benzaldehydes demonstrate that the root mean square deviation from planarity typically ranges between 0.0192 to 0.0608 Ångström, indicating effective conjugation between the carbonyl group, the benzene ring, and the lone pair electrons of the propargyloxy oxygen atom. This planarity facilitates optimal orbital overlap and enhances the overall stability of the molecular system.
The prop-2-yn-1-yloxy substituent adopts an extended conformation, which is evidenced by characteristic torsion angles observed in related compounds. Crystallographic studies of similar structures reveal torsion angles of approximately -177.0 degrees for the oxygen-carbon-carbon-carbon sequence, indicating minimal steric interference and optimal geometric arrangement. The terminal alkyne group maintains its linear geometry, contributing to the overall molecular rigidity and potential for intermolecular interactions.
| Structural Parameter | Value | Reference Standard |
|---|---|---|
| Molecular Formula | C₁₀H₇BrO₂ | Confirmed |
| Molecular Weight | 239.06 g/mol | Standard |
| Root Mean Square Deviation | <0.06 Å | Typical Range |
| Torsion Angle (O-C-C-C) | ~-177° | Extended Conformation |
The presence of the bromine atom at the 3-position creates specific steric and electronic effects that influence the overall molecular geometry. The carbon-bromine bond length typically measures approximately 1.90 Ångström, which affects the electron density distribution around the aromatic ring system. This substitution pattern creates an ortho relationship between the bromine and the propargyloxy group, leading to potential intramolecular interactions that stabilize specific conformational arrangements.
Intermolecular packing arrangements in crystalline forms reveal the presence of various non-covalent interactions. Pi-pi stacking interactions between aromatic rings contribute significantly to crystal stability, with typical centroid-to-centroid distances ranging from 3.3 to 3.6 Ångström. These interactions are complemented by weaker hydrogen bonding patterns involving the terminal alkyne hydrogen and carbonyl oxygen atoms, creating ladder-like structural motifs that enhance overall crystal cohesion.
Quantum Chemical Calculations of Electronic Structure
The electronic structure of this compound exhibits complex orbital interactions that arise from the combination of electron-withdrawing and electron-donating substituents. Theoretical calculations reveal significant modifications to the frontier molecular orbitals compared to the parent benzaldehyde structure. The highest occupied molecular orbital exhibits substantial contribution from the aromatic pi-system, while the lowest unoccupied molecular orbital demonstrates significant localization on the carbonyl carbon and the aromatic ring.
The presence of the bromine substituent introduces heavy atom effects that alter the electronic distribution and orbital energies. The bromine atom, being a moderately electronegative halogen, withdraws electron density from the aromatic system through inductive effects while simultaneously donating electron density through resonance effects involving its lone pairs. This dual electronic influence creates a complex charge distribution pattern that significantly impacts the overall molecular reactivity and stability.
The prop-2-yn-1-yloxy substituent contributes additional pi-electron density to the system through resonance interactions with the aromatic ring. The oxygen atom lone pairs can participate in conjugation with the benzene ring, while the terminal alkyne provides an additional site for electronic delocalization. Quantum chemical calculations indicate that this substituent acts as a mild electron-donating group, partially counteracting the electron-withdrawing effects of both the bromine atom and the carbonyl group.
| Electronic Property | Calculated Value | Comparative Reference |
|---|---|---|
| Dipole Moment | ~4.2 D | Typical for substituted benzaldehydes |
| HOMO Energy | ~-6.8 eV | Moderate electron donor capability |
| LUMO Energy | ~-1.9 eV | Enhanced electrophilic character |
| Band Gap | ~4.9 eV | Moderate electronic excitation energy |
The carbonyl group electronic structure reveals enhanced electrophilic character due to the cumulative effects of the aromatic ring and the bromine substituent. The carbon-oxygen double bond exhibits partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. The extended conjugation system involving the aromatic ring, the carbonyl group, and the propargyloxy substituent creates a delocalized electronic network that stabilizes various resonance structures.
Charge distribution analysis indicates that the bromine atom carries a partial negative charge of approximately -0.15 electron units, while the carbonyl carbon exhibits a partial positive charge of approximately +0.45 electron units. The oxygen atoms show characteristic electronegative behavior, with the carbonyl oxygen carrying approximately -0.55 electron units and the ether oxygen approximately -0.40 electron units. These charge distributions directly influence the compound's reactivity patterns and intermolecular interaction capabilities.
Comparative Analysis of Tautomeric Forms
The tautomeric equilibrium analysis of this compound reveals limited tautomeric possibilities due to the specific substitution pattern and the nature of the functional groups present. Unlike compounds containing enolizable protons or mobile hydrogen atoms, this benzaldehyde derivative exhibits remarkable tautomeric stability with minimal tendency for structural rearrangement under normal conditions.
The primary tautomeric consideration involves the potential for keto-enol equilibrium at the carbonyl functionality. However, the absence of alpha-hydrogen atoms relative to the carbonyl group eliminates the possibility of classical keto-enol tautomerism. The aromatic aldehyde structure remains the predominant and essentially exclusive tautomeric form under standard conditions, contributing to the compound's structural predictability and stability.
Comparative analysis with related benzaldehyde derivatives reveals that the presence of the propargyl ether functionality does not introduce significant tautomeric complications. The ether linkage remains stable under normal conditions, and the terminal alkyne group does not participate in tautomeric processes due to the high energy requirements for hydrogen migration to or from the terminal carbon atom.
| Tautomeric Form | Relative Stability | Energy Difference |
|---|---|---|
| Aldehyde Form | Primary (>99.9%) | 0.0 kcal/mol |
| Hypothetical Enol | Negligible (<0.1%) | >15 kcal/mol |
| Other Forms | Not observed | >20 kcal/mol |
The electronic effects of the bromine substituent further stabilize the aldehyde tautomer by increasing the electrophilic character of the carbonyl carbon. This electronic influence reduces any tendency for the carbonyl group to participate in alternative tautomeric arrangements. The inductive withdrawal of electron density by bromine makes the carbonyl group more resistant to nucleophilic attack that might lead to temporary structural modifications.
Solvent effects on tautomeric equilibrium appear minimal for this compound due to the absence of readily exchangeable protons and the stability of the existing functional groups. Polar and non-polar solvents show negligible influence on the predominant aldehyde tautomer, indicating robust structural integrity across various chemical environments. This tautomeric stability represents a significant advantage for synthetic applications where structural predictability is essential.
Spectroscopic Characterization (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)
The spectroscopic characterization of this compound reveals distinctive spectral features that enable unambiguous identification and structural confirmation. Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands that correspond to the various functional groups present in the molecular structure. The carbonyl stretching vibration appears as a strong absorption band at approximately 1690-1710 wavenumbers, shifted to higher frequency due to the electron-withdrawing effects of the aromatic ring and the bromine substituent.
The propargyl ether functionality contributes several diagnostic infrared absorption features. The terminal alkyne carbon-hydrogen stretching vibration manifests as a sharp, medium-intensity band near 3290 wavenumbers, while the carbon-carbon triple bond stretching appears as a weak to medium absorption around 2120 wavenumbers. The ether carbon-oxygen stretching vibrations contribute to the complex absorption pattern in the 1000-1300 wavenumber region, overlapping with aromatic carbon-carbon stretching modes.
Aromatic carbon-hydrogen stretching vibrations appear in the characteristic region between 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes contribute to multiple absorption bands in the 1450-1600 wavenumber range. The presence of the bromine substituent influences the fingerprint region below 1500 wavenumbers, creating a unique spectral signature that distinguishes this compound from related structures lacking halogen substitution.
| Spectroscopic Technique | Characteristic Features | Diagnostic Value |
|---|---|---|
| Fourier Transform Infrared | Carbonyl stretch ~1700 cm⁻¹ | High specificity |
| Fourier Transform Infrared | Alkyne C-H stretch ~3290 cm⁻¹ | Moderate specificity |
| Fourier Transform Infrared | Triple bond stretch ~2120 cm⁻¹ | High specificity |
| Nuclear Magnetic Resonance | Aldehyde proton ~9.8 ppm | High specificity |
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric stretching modes and carbon-carbon bond vibrations. The terminal alkyne carbon-carbon triple bond stretching vibration appears prominently in Raman spectra, typically showing higher intensity than in infrared spectra due to the symmetric nature of this vibration. The aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations contribute to characteristic Raman scattering patterns that aid in structural identification.
Nuclear Magnetic Resonance spectroscopy offers detailed insights into the molecular structure and electronic environment of individual atoms. Proton Nuclear Magnetic Resonance reveals the aldehyde proton as a characteristic singlet near 9.8 parts per million, significantly deshielded due to the electronegative oxygen atom and aromatic ring effects. The aromatic protons appear in the expected region between 7.0-8.0 parts per million, with specific chemical shifts influenced by the substitution pattern and electronic effects of the bromine and propargyloxy groups.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFLBMKMCLBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366730 | |
| Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428487-30-3 | |
| Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde generally proceeds via two main steps:
- Step 1: Etherification of 4-hydroxybenzaldehyde with propargyl bromide to introduce the prop-2-yn-1-yloxy group at the 4-position.
- Step 2: Selective bromination at the 3-position of the benzaldehyde ring.
This sequence ensures regioselective functionalization, preserving the aldehyde group while installing the desired substituents.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Starting Material | Reagents and Conditions | Notes on Reaction Control | Expected Yield (%) |
|---|---|---|---|---|---|
| 1 | Etherification | 4-Hydroxybenzaldehyde | Propargyl bromide, base (K₂CO₃), solvent (DMF or acetone), 40–60°C, inert atmosphere (N₂ or Ar) | Stoichiometric ratio ~1:1.2 (aldehyde:propargyl bromide); inert atmosphere prevents oxidation of alkyne | 75–85 |
| 2 | Bromination | 4-(Prop-2-yn-1-yloxy)benzaldehyde | Bromine source (Br₂ or N-bromosuccinimide (NBS)), catalyst (Fe or AlCl₃), solvent (chloroform or dichloromethane), 0–25°C | Controlled temperature to ensure selective monobromination at 3-position; slow addition of bromine | 70–80 |
Reaction Mechanism Insights
Etherification: The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, displacing bromide from propargyl bromide under basic conditions to form the propargyloxy ether. The use of potassium carbonate facilitates deprotonation of the phenol, enhancing nucleophilicity.
Bromination: Electrophilic aromatic substitution occurs preferentially at the 3-position due to the directing effects of the aldehyde and the propargyloxy substituent. The bromine source, activated by a Lewis acid catalyst, selectively brominates the aromatic ring without affecting the alkyne or aldehyde functionalities.
- Temperature Control: Maintaining low temperatures during bromination minimizes polybromination and side reactions.
- Solvent Choice: Aprotic solvents like dichloromethane or chloroform provide optimal solubility and reaction rates.
- Inert Atmosphere: Essential during etherification to prevent oxidation of the sensitive propargyl group.
- Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques (silica gel column chromatography) to ensure high purity.
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aldehyde proton at ~10 ppm; propargyl protons at 2.5–3.0 ppm; aromatic protons consistent with substitution pattern |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak indicating high purity (>95%) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation | Molecular ion peak at m/z consistent with 239.06 g/mol |
| Single-Crystal X-ray Diffraction (SCXRD) | Molecular structure and conformation | Confirms substitution pattern and molecular geometry |
- The propargyloxy group enables click chemistry applications, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of triazole-linked derivatives.
- The bromine atom serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the compound’s utility in complex molecule construction.
- The aldehyde functionality allows for additional derivatization, such as Schiff base formation or reductive amination.
| Preparation Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification | 4-Hydroxybenzaldehyde, propargyl bromide, K₂CO₃, DMF, 40–60°C, N₂ atmosphere | Molar ratio 1:1.2, inert atmosphere | 75–85 | Avoids oxidation of alkyne group |
| Bromination | NBS or Br₂, Fe or AlCl₃ catalyst, DCM, 0–25°C | Slow addition, controlled temperature | 70–80 | Selective monobromination at 3-position |
The preparation of this compound is efficiently achieved through a two-step synthetic route involving etherification of 4-hydroxybenzaldehyde followed by selective bromination. Control of reaction parameters such as temperature, stoichiometry, and atmosphere is critical to maximize yield and purity. The resulting compound serves as a valuable intermediate for further functionalization in synthetic organic chemistry and related research fields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive aldehyde group.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom and prop-2-yn-1-yloxy group contribute to the compound’s reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
2-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
- Structure: Bromine at 2-position, propargyloxy at 4-position (C₉H₅BrO₂).
- No biological data is reported, but its molecular weight (225.05 g/mol) and electronic profile differ from the 3-bromo analog .
3-Bromo-2-hydroxybenzaldehyde
- Structure: Bromine at 3-position, hydroxyl at 2-position (C₇H₅BrO₂).
- Key Differences: The hydroxyl group forms an intramolecular hydrogen bond with the aldehyde (O···O: 2.636 Å), enhancing stability but limiting reactivity compared to the propargyloxy analog. This compound is used in Schiff base complexes for metal coordination chemistry and anticancer agents .
Substituent Electronic Effects
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
- Structure: Methoxy at 3-position, propargyloxy at 4-position (C₁₁H₁₀O₃).
- Key Differences: The electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in Hantzsch dihydropyridine synthesis. Unlike the bromo analog, this compound is derived from vanillin and participates in click chemistry with azides .
4-(Bromomethyl)benzaldehyde
- Structure: Bromomethyl at 4-position (C₈H₇BrO).
- Key Differences: The bromomethyl group acts as a leaving group, enabling nucleophilic substitution reactions. It lacks the propargyloxy moiety, limiting its utility in alkyne-azide cycloadditions. Safety data indicate significant toxicity risks due to uncharacterized toxicological profiles .
Dihydropyridine Derivatives
- 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde Derivatives (3i, 3j): Synthesis: Reacted with methyl/ethyl acetoacetate and ammonium carbonate to form 1,4-dihydropyridines. Yields: 58–72% .
Physicochemical and Spectral Properties
Biological Activity
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and scientific research applications, supported by relevant data and case studies.
Overview
The compound has the molecular formula CHBrO and features a bromine atom at the 3-position and a prop-2-yn-1-yloxy group at the 4-position on the benzene ring. Its unique structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and protein modification.
This compound exhibits significant biochemical interactions:
- Reactivity : The aldehyde and alkyne groups facilitate covalent bonding with nucleophilic residues in proteins, leading to stable adduct formation.
- Halogen Bonding : The presence of bromine enhances binding affinity towards biomolecules through halogen bonding interactions.
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling : It modulates kinase and phosphatase activities, altering phosphorylation states of signaling proteins.
- Gene Expression : By interacting with transcription factors, it can induce changes in gene expression profiles.
Molecular Mechanism
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Modification : The reactive groups form covalent bonds with target biomolecules, which may lead to enzyme inhibition or activation.
- Transcriptional Regulation : The compound can bind to DNA or regulatory proteins, modulating transcriptional activity.
Scientific Research Applications
This compound has multiple applications across various fields:
- Chemistry : Used as a building block for synthesizing complex molecules in pharmaceuticals and agrochemicals.
- Biology : Investigated for enzyme inhibition and protein modification due to its reactive aldehyde group.
- Medicine : Explored for antimicrobial and anticancer properties .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. A study reported that compounds derived from similar structures exhibited antibacterial effects against various pathogens, including E. coli. The minimum inhibitory concentration (MIC) was found to be around 50 mg/mL for some derivatives .
Anticancer Potential
In vitro studies have indicated that the compound shows promising anticancer activity. For instance, derivatives were tested against prostate carcinoma cell lines (PC-3 and LNCaP), demonstrating notable cytotoxic effects .
Neuroprotective Properties
Recent investigations into multitarget-directed ligands incorporating similar moieties revealed potential neuroprotective effects. These compounds were able to block calcium channels, which is crucial for neuronal survival under stress conditions .
Comparison with Similar Compounds
A comparison table highlights the differences between this compound and similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom, prop-2-yn group | Antimicrobial, anticancer |
| 4-(Prop-2-yn-1-yloxy)benzaldehyde | No bromine atom | Lower reactivity |
| 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | Chlorine instead of bromine | Altered biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or etherification. For example, 4-hydroxybenzaldehyde derivatives are often alkylated with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). Temperature (40–60°C) and stoichiometric ratios (1:1.2 aldehyde:propargyl bromide) are critical for minimizing side products like over-alkylation . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the propargyl group .
- Characterization : Confirm purity via HPLC or GC-MS, and structural validation using H/C NMR (aldehyde proton at ~10 ppm, propargyl protons at 2.5–3.0 ppm) .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Avoid inhalation; work in a fume hood. The bromine substituent may confer toxicity, so disposal must follow halogenated waste guidelines .
Q. How can I confirm the purity and stability of this compound under storage conditions?
- Analytical Methods : Monitor degradation via TLC (ethyl acetate/hexane) or HPLC. Store under inert gas (argon) at –20°C to prevent aldehyde oxidation and propargyl group polymerization . Stability studies using accelerated thermal aging (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How does the propargyloxy group influence the compound’s reactivity in click chemistry or cycloaddition reactions?
- Mechanistic Insight : The propargyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. Steric hindrance from the bromine substituent may slow reaction kinetics; optimize with TBTA ligand and excess azide . Computational modeling (DFT) can predict regioselectivity in cycloadditions .
Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?
- Crystallography Workflow : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXT for structure solution and SHELXL for refinement. Anisotropic displacement parameters (ORTEP diagrams) clarify thermal motion, while Hirshfeld surfaces analyze intermolecular interactions (e.g., C–H···O contacts) . Data collection at low temperature (100 K) improves resolution .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Contradiction Analysis : Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR can detect conformational exchange. For example, restricted rotation of the propargyloxy group may split peaks at low temperatures . Cross-validate with DFT-calculated chemical shifts .
Q. What strategies enhance the compound’s bioactivity in antimicrobial or anticancer studies?
- Structure-Activity Optimization : Introduce electron-withdrawing groups (e.g., nitro) to the benzaldehyde ring to improve membrane permeability. Test derivatives against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays. Synergistic effects with antibiotics (e.g., tetracycline) can be quantified using checkerboard MIC assays .
Methodological Resources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
